

molecular weight and formula of 2-aminoheptane

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Compound of Interest

Compound Name: 2-Aminoheptane

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In-Depth Technical Guide to 2-Aminoheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-aminoheptane** (also known as tuaminoheptane), a sympathomimetic amine. The document details its chemical and physical properties, experimental protocols for its synthesis and biological evaluation, and its mechanism of action through the adrenergic signaling pathway.

Core Compound Data: 2-Aminoheptane

2-Aminoheptane is a primary aliphatic amine that functions as a vasoconstrictor and sympathomimetic stimulant.^[1] It has been utilized medically as a nasal decongestant.^[1] Its chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of 2-Aminoheptane

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₇ N	[2] [3] [4]
Molecular Weight	115.22 g/mol	
IUPAC Name	heptan-2-amine	
Synonyms	Tuaminoheptane, 2- Heptylamine, 1- Methylhexylamine	
CAS Number	123-82-0	
Appearance	Colorless to light yellow liquid	
Boiling Point	142-144 °C	
Density	0.766 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.418	
Solubility	Slightly soluble in water (9 g/L at 20°C); freely soluble in alcohol, ether, chloroform.	
Flash Point	33 °C (91 °F)	

Experimental Protocols

Detailed methodologies for the synthesis and a key biological assay of **2-aminoheptane** are provided below. These protocols are intended for use by qualified professionals in a controlled laboratory setting.

Protocol 1: Synthesis of 2-Aminoheptane via Reductive Amination (Leuckart Reaction)

This protocol describes the synthesis of **2-aminoheptane** from 2-heptanone using the Leuckart reaction, a classic method for the reductive amination of ketones.

Materials:

- 2-Heptanone ($C_7H_{14}O$)
- Ammonium formate (CH_5NO_2)
- Formic acid (CH_2O_2)
- Diethyl ether
- 10% Hydrochloric acid (HCl)
- 10% Sodium hydroxide (NaOH) solution
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine 1 mole of 2-heptanone with 2 moles of ammonium formate.
- **Reaction:** Slowly add 2 moles of formic acid to the mixture. Heat the flask using a heating mantle to a temperature of 160-185°C. Maintain this temperature under reflux for 12-18 hours. The reaction converts the ketone to an N-formyl intermediate.
- **Hydrolysis:** After the reflux period, cool the reaction mixture to room temperature. Add 150 mL of 10% hydrochloric acid to the flask. Heat the mixture again under reflux for 8-12 hours to hydrolyze the N-formyl intermediate to the primary amine.

- **Workup and Extraction:** Cool the hydrolyzed mixture. Transfer it to a separatory funnel and make it alkaline (pH > 10) by slowly adding 10% sodium hydroxide solution. Extract the aqueous layer three times with 100 mL portions of diethyl ether.
- **Drying and Purification:** Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the solution to remove the drying agent. The crude **2-aminoheptane** can be purified by fractional distillation under atmospheric pressure, collecting the fraction boiling at 142-144°C.
- **Characterization:** Confirm the identity and purity of the product using techniques such as NMR spectroscopy, IR spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: In Vitro Vasoconstrictor Assay

This protocol provides a general methodology to assess the vasoconstrictor activity of **2-aminoheptane**, a key characteristic of its sympathomimetic action. The assay is adapted from established methods for evaluating vasoconstrictor agents on isolated blood vessels.

Materials:

- Isolated segments of rat thoracic aorta or mesenteric artery
- Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
- **2-Aminoheptane** stock solution
- Phenylephrine (positive control)
- Phentolamine (alpha-adrenergic antagonist)
- Organ bath system with isometric force transducers
- Carbogen gas (95% O₂, 5% CO₂)

Procedure:

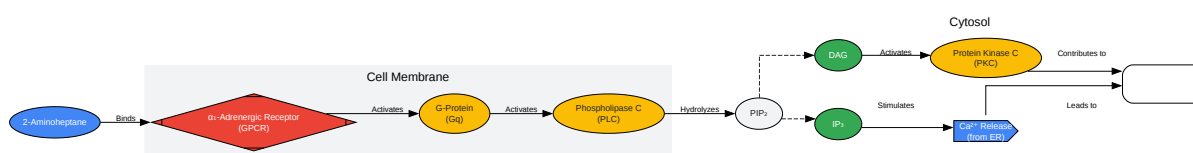
- **Tissue Preparation:** Humanely euthanize a rat according to institutional guidelines. Carefully dissect the thoracic aorta or mesenteric artery and place it in ice-cold Krebs-Henseleit buffer. Clean the vessel of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.
- **Mounting:** Mount the arterial rings in an organ bath chamber containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
- **Equilibration and Viability Check:** Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 grams. During this period, replace the buffer every 15-20 minutes. Check the viability of the tissue by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl).
- **Cumulative Concentration-Response Curve:** After washout and return to baseline, add **2-aminoheptane** to the organ bath in a cumulative manner (e.g., from 1 nM to 100 µM). Record the isometric tension developed after each addition until a maximal response is achieved.
- **Data Analysis:** Express the contractile response as a percentage of the maximal contraction induced by the high-potassium solution or a reference agonist like phenylephrine. Plot the concentration-response curve and calculate the EC₅₀ (the concentration that produces 50% of the maximal response).
- **Mechanism of Action Study (Optional):** To confirm the involvement of adrenergic receptors, pre-incubate the tissue rings with an antagonist (e.g., phentolamine for alpha-receptors) for 20-30 minutes before generating the **2-aminoheptane** concentration-response curve. A rightward shift in the curve indicates competitive antagonism at the receptor.

Mechanism of Action & Signaling Pathway

As a sympathomimetic amine, **2-aminoheptane** mimics the effects of endogenous catecholamines like norepinephrine and epinephrine. Its primary mechanism of action is the stimulation of adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of various cells. This interaction initiates a downstream signaling cascade that mediates the physiological response, such as vasoconstriction.

The binding of **2-aminoheptane** to α_1 -adrenergic receptors, predominantly found on vascular smooth muscle cells, activates the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium concentration is the primary driver of smooth muscle contraction and vasoconstriction.

Adrenergic Signaling Pathway (α_1 -Receptor)



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Caption: α_1 -Adrenergic receptor signaling cascade initiated by **2-aminoheptane**.

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